molecular formula C12H18O5 B12390310 (2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid

(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid

Cat. No.: B12390310
M. Wt: 242.27 g/mol
InChI Key: MFAZHXZFFOFQJM-FDTVYWJCSA-N
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Description

“(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid” is a naturally occurring dicarboxylic acid with the molecular formula C₁₂H₁₆O₆. It features a conjugated diene system (2E,4E), a hydroxyl group at position 8, and two methyl groups at positions 2 and 5. This compound has been isolated from plants such as Bunge auriculata flowers and Illicium dunnianum (Chinese star anise) . Its structural uniqueness lies in the combination of a hydroxylated, branched aliphatic chain with terminal carboxylic acid groups.

Properties

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

(2E,4E,8S)-8-hydroxy-2,7-dimethyldeca-2,4-dienedioic acid

InChI

InChI=1S/C12H18O5/c1-8(10(13)7-11(14)15)5-3-4-6-9(2)12(16)17/h3-4,6,8,10,13H,5,7H2,1-2H3,(H,14,15)(H,16,17)/b4-3+,9-6+/t8?,10-/m0/s1

InChI Key

MFAZHXZFFOFQJM-FDTVYWJCSA-N

Isomeric SMILES

CC(C/C=C/C=C(\C)/C(=O)O)[C@H](CC(=O)O)O

Canonical SMILES

CC(CC=CC=C(C)C(=O)O)C(CC(=O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: (2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions for these reactions are not extensively detailed in the available literature .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction. For instance, oxidation reactions may yield different oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Bioactivities :

  • Antioxidant and anti-inflammatory properties : Demonstrated in in vitro assays, likely due to its hydroxyl group and conjugated diene system, which can scavenge free radicals .
  • Natural occurrence: Found in plant extracts alongside flavonoid glycosides and other dicarboxylic acids, as identified via NMR, MS, and HPLC analyses .

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related dicarboxylic acids. Key differences include chain length, substituents, double bond configuration, and bioactivity.

Structural Analogues from Illicium dunnianum

Compound Name Structure Key Differences Bioactivity Source
Target Compound (2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-dioic acid (C₁₂H₁₆O₆) Reference compound Antioxidant, anti-inflammatory Illicium dunnianum
2,7-Dimethyl-4-octenedioic acid C₁₀H₁₆O₄; saturated octene chain, no hydroxyl group Shorter chain (C10), no hydroxylation Not reported Illicium dunnianum
2,7-Dimethyl-2,4-octadienedioic acid C₁₀H₁₂O₄; conjugated diene (2,4), no hydroxyl group Shorter chain (C10), no hydroxylation Not reported Illicium dunnianum

Analysis :

  • The target compound’s longer chain (C12 vs.
  • The conjugated diene (2E,4E) may improve stability compared to mono-unsaturated analogs .

Common Dicarboxylic Acids

Compound Name Structure pKa Values Zeta Potential Behavior Applications
Target Compound C₁₂H₁₆O₆ with hydroxyl and diene Not reported Likely pH-dependent due to carboxyl groups Antioxidant, anti-inflammatory
Oxalic acid (ethanedioic acid) C₂H₂O₄ pKa₁=1.25, pKa₂=4.14 Sharp drop (−95 mV at pH 4) Metal cleaning, analytical reagent
cis-Butene dioic acid C₄H₄O₄ pKa₁=2.98, pKa₂=5.28 Triphasic zeta potential changes Industrial synthesis
Octane dioic acid C₈H₁₄O₄ Weak acid sites Linear zeta potential drop with pH Polymers, lubricants

Analysis :

  • The target compound’s hydroxyl group differentiates it from simpler dicarboxylic acids (e.g., oxalic acid) and may lower its pKa compared to non-hydroxylated analogs, enhancing solubility in aqueous environments .
  • Unlike octane dioic acid, the target’s conjugated diene could reduce rotational freedom, affecting molecular packing and intermolecular interactions .

Analysis :

  • The target compound’s methyl groups may sterically hinder enzymatic degradation compared to linear analogs like octadecenedioic acid.
  • Glansreginic acid (compound 9 in ) shares the same molecular formula but differs in substituent positions, highlighting the importance of stereochemistry in bioactivity .

Biological Activity

(2E,4E)-8-Hydroxy-2,7-dimethyl-decadien-(2,4)-disaeure-(1,10)-dioic acid is a naturally occurring compound isolated from the flower of Bunge auriculate. This compound has garnered attention due to its potential biological activities, particularly its antioxidant and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Common Name This compound
CAS Number 2808401-10-5
Molecular Formula C12H18O5
Molecular Weight 242.27 g/mol
Density N/A
Boiling Point N/A
Melting Point N/A

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. A study highlighted that extracts containing this compound demonstrated a substantial ability to scavenge free radicals and protect cellular components from oxidative damage .

Anti-inflammatory Activity

In addition to its antioxidant effects, this compound has shown promising anti-inflammatory activity. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Cytotoxic Effects

Preliminary investigations into the cytotoxic effects of this compound reveal that it may exert selective toxicity against cancer cell lines. For instance, similar compounds have been reported to exhibit cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines while sparing normal cells . This selective action indicates a potential role in cancer therapy.

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Evidence suggests that this compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Inhibition of Cell Proliferation : Studies indicate that it can disrupt cell cycle progression in malignant cells.
  • Reduction of Inflammatory Mediators : It appears to downregulate the expression of various inflammatory mediators and signaling pathways involved in inflammation .

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of extracts from Bunge auriculate flowers containing this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. The extract exhibited an IC50 value indicating effective scavenging at low concentrations .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses induced by lipopolysaccharides (LPS), treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 cytokines in vitro. This suggests a potential application for managing inflammatory diseases.

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